molecular formula C26H23ClN4O3S2 B11660011 N-({N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide

N-({N'-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide

Cat. No.: B11660011
M. Wt: 539.1 g/mol
InChI Key: PBSMJKXXDRLXMF-LQKURTRISA-N
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Description

N-({N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline ring, a hydrazinecarbonyl group, and a sulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The key steps include:

    Formation of the Quinoline Derivative: The quinoline ring is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Hydrazone Formation: The quinoline derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Sulfonamide Formation: The final step involves the reaction of the hydrazone intermediate with a sulfonyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for catalyst selection, continuous flow reactors for improved reaction control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Aminoquinoline derivatives.

Scientific Research Applications

N-({N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.

    Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with microbial cell wall synthesis, exhibiting antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-({N’-[(E)-(2-Chloroquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)-4-(methylsulfanyl)benzene-1-sulfonamide shares structural similarities with other quinoline derivatives and sulfonamide compounds.
  • Examples: Chloroquine, Sulfadiazine, and Quinoline-based antimalarials.

Uniqueness

    Structural Features: The combination of quinoline, hydrazinecarbonyl, and sulfonamide moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.

    Biological Activity: Its ability to target multiple pathways and molecular targets makes it a versatile compound for various applications in research and medicine.

Properties

Molecular Formula

C26H23ClN4O3S2

Molecular Weight

539.1 g/mol

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C26H23ClN4O3S2/c1-18-7-9-21(10-8-18)31(36(33,34)23-13-11-22(35-2)12-14-23)17-25(32)30-28-16-20-15-19-5-3-4-6-24(19)29-26(20)27/h3-16H,17H2,1-2H3,(H,30,32)/b28-16+

InChI Key

PBSMJKXXDRLXMF-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)S(=O)(=O)C4=CC=C(C=C4)SC

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)S(=O)(=O)C4=CC=C(C=C4)SC

Origin of Product

United States

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